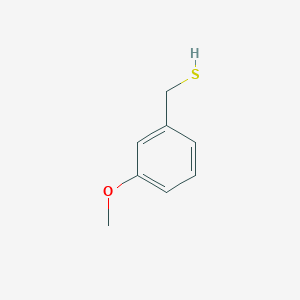

(3-Methoxyphenyl)methanethiol

説明

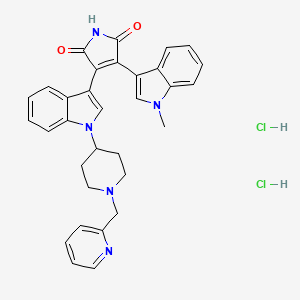

“(3-Methoxyphenyl)methanethiol” is a chemical compound with the CAS Number: 7166-64-5 . It is a liquid at room temperature and has a molecular weight of 154.23 .

Molecular Structure Analysis

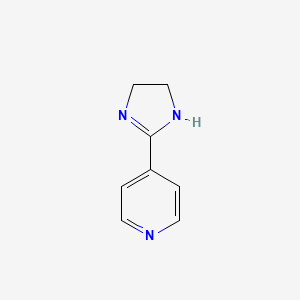

The InChI code for “(3-Methoxyphenyl)methanethiol” is 1S/C8H10OS/c1-9-8-4-2-3-7(5-8)6-10/h2-5,10H,6H2,1H3 . This indicates that the compound has a methoxy group (-OCH3) and a thiol group (-SH) attached to a phenyl ring.

Physical And Chemical Properties Analysis

“(3-Methoxyphenyl)methanethiol” is a liquid at room temperature . The compound is stored at room temperature and shipped under normal conditions .

科学的研究の応用

Synthesis of Biotin Thioacid :

- A study by (Chou, Hsu, & Lo, 2014) developed a facile protocol for preparing bis(4-methoxyphenyl)methanethiol. This compound was used to synthesize biotin thioester, which was subsequently converted to biotin thioacid, a new biotinylating reagent.

Electrophilic and Nucleophilic Reactions :

- Methoxy(phenylthio)methane, closely related to (3-Methoxyphenyl)methanethiol, was studied by (Sato, Okura, Otera, & Nozaki, 1987). It undergoes electrophilic alkylation followed by nucleophilic allylation or propargylation, showcasing its potential as a versatile chemical synthon.

Formation from Methionine :

- The formation of methanethiol from methionine was investigated by (Wainwright, McMahon, & McDowell, 1972), revealing that methanethiol can be derived from methionine in the presence of sulfite, catalyzed by iron or manganous ions.

Self-Assembly in Organic Field-Effect Transistors :

- Research by (Casalini et al., 2013) demonstrated the self-assembly of thiolated oligoarylene molecules, including 4-methoxy-terphenyl-4″-methanethiol, on polycrystalline Au electrodes in organic field-effect transistors (OFETs). This has implications for the molecular organization in electronic devices.

Catalytic and Kinetic Studies :

- A kinetic study by (Mashkin, 1994) explored the synthesis of methanethiol and dimethyl sulfide on aluminum oxide catalysts, providing insights into reaction mechanisms and catalyst behavior.

Electrochemical Oxidation of Organosilicon Compounds :

- (Yoshida, Matsunaga, Murata, & Isoe, 1991) researched the electrochemical oxidation of organosilicon compounds, including methoxy(trimethylsilyl)methane, showing potential applications in chemical synthesis.

Synthesis of Methanethiol from Hydrogen Sulfide and Carbon Monoxide :

- Research by (Mul, Wachs, & Hirschon, 2003) focused on synthesizing methanethiol from CO and H2S using vanadium-based catalysts, highlighting a novel approach to producing this compound.

Safety and Hazards

作用機序

Target of Action

The primary target of (3-Methoxyphenyl)methanethiol is the enzyme selenium-binding protein 1 (SELENBP1) . SELENBP1 is considered a tumor suppressor and is often downregulated in tumor tissues . It plays a crucial role in the metabolism of sulfur compounds, including methanethiol .

Mode of Action

(3-Methoxyphenyl)methanethiol interacts with its target, SELENBP1, through a process known as methanethiol oxidase (MTO) activity . This interaction results in the rapid degradation of methanethiol . When selenbp1 is downregulated, as often seen in tumor tissues, this leads to an increase in methanethiol levels .

Biochemical Pathways

The metabolism of (3-Methoxyphenyl)methanethiol involves several biochemical pathways. One of the major pathways is the transamination to methanethiol , which is part of the metabolism of sulfur in methionine . Another pathway involves the hydrogenotrophic pathway and the methylotrophic pathway , which are part of the methanogenesis process .

Pharmacokinetics

It is known that methanethiol and its derivatives undergo rapid metabolism and wide tissue distribution . The absorption ratio is estimated to be ≥1.2% .

Result of Action

The molecular and cellular effects of (3-Methoxyphenyl)methanethiol’s action are primarily observed in the context of cancer. Elevated levels of methanethiol, resulting from the downregulation of SELENBP1, have been associated with poor clinical outcomes . Methanethiol contributes to the scent of cancer and may serve as a biomarker for non-invasive cancer diagnosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (3-Methoxyphenyl)methanethiol. Factors such as diet, genetics, microbiota composition, and environmental exposure can influence the production of methanethiol . Furthermore, methanethiol is a widely existing malodorous pollutant with potential health risks to humans .

特性

IUPAC Name |

(3-methoxyphenyl)methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-9-8-4-2-3-7(5-8)6-10/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHBAVSWWIYBDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60444264 | |

| Record name | (3-methoxyphenyl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methoxyphenyl)methanethiol | |

CAS RN |

7166-64-5 | |

| Record name | (3-methoxyphenyl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-2H-benzo[b][1,4]oxazin-2-one](/img/structure/B1600552.png)

![1-Chloro-4-[(3-methylbut-2-EN-1-YL)sulfanyl]benzene](/img/structure/B1600566.png)

![7,8-Dihydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B1600572.png)